2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
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Overview
Description
2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a complex organic compound that features a quinoline ring system substituted with a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core followed by the introduction of the pyrazolyl group. Common synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline.
Biltz Synthesis: This method uses o-aminophenol and aldehydes in the presence of an acid catalyst to form quinoline derivatives.
Substitution Reactions: The pyrazolyl group can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of hydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from substitution reactions.
Scientific Research Applications
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is unique due to its specific structural features and potential applications. Similar compounds include:
2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: This compound shares the pyrazolyl group but has a different core structure.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of a quinoline ring.
Properties
IUPAC Name |
2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-19-9-13(10(2)18-19)15-8-12(16(20)21)11-6-4-5-7-14(11)17-15/h4-9H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHQKDHCLHCDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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